2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide
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Description
2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide is a chemical compound with the molecular formula C14H14IN3OS . It has a molecular weight of 399.25. This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H14IN3OS . The molecule includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .Scientific Research Applications
Structural Analysis and Conformation
Research on compounds structurally related to "2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide" has highlighted their complex folded conformations and intramolecular interactions. Studies have shown that similar molecules exhibit a folded conformation about the methylene atom, with significant inclinations between the pyrimidine and benzene rings, stabilized by intramolecular hydrogen bonding. Such structural insights are crucial for understanding molecular interactions, designing new drugs, and tailoring materials for specific applications (Subasri et al., 2016).
Quantum Chemical Insights
Quantum chemical studies offer a deep understanding of the molecular structure, vibrational spectroscopy, and intermolecular interactions of compounds similar to "this compound". Such research provides valuable insights into the equilibrium geometry, electronic structure, and potential drug-likeness, contributing to the development of novel antiviral agents by investigating their binding energies against targets like SARS-CoV-2 protein (Mary et al., 2020).
Antimicrobial and Antiviral Applications
The synthesis of derivatives based on the pyrimidine structure has been explored for antimicrobial and antiviral applications. Novel compounds synthesized from similar chemical backbones have shown significant antimicrobial activity against a range of bacterial and fungal strains. Such studies are instrumental in the development of new antimicrobial agents to combat resistant microbial strains (Majithiya et al., 2022).
Radiosynthesis and Imaging Applications
Compounds structurally related to "this compound" have been utilized in the radiosynthesis of selective radioligands. These radioligands are designed for imaging specific proteins with positron emission tomography (PET), highlighting the potential of these compounds in medical imaging and diagnosis (Dollé et al., 2008).
Novel Synthetic Routes and Chemical Interactions
Research has also been directed towards understanding the synthesis, characterization, and chemical interactions of pyrimidine-based compounds. Novel synthetic routes have been developed, leading to a better understanding of their chemical behavior, potential reactivity, and applications in creating new materials or drugs (Rahmouni et al., 2014).
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-iodophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHBJQHFFFHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.